4-(2,3-Dichlorophenoxy)benzoic acid

Description

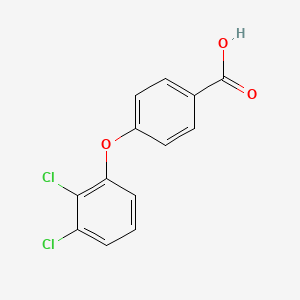

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDYYPHNSLNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 2,3 Dichlorophenoxy Benzoic Acid

Established Synthetic Routes to 4-(2,3-Dichlorophenoxy)benzoic acid

The traditional synthesis of diaryl ethers, the core structure of this compound, heavily relies on cross-coupling reactions and multi-step sequences involving functionalized phenols and benzoic acid precursors.

The Ullmann condensation is a classic and widely employed method for the formation of the C-O bond in diaryl ethers. researchgate.netorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenoxide. In the context of synthesizing this compound, this would involve the reaction of a 2,3-dichlorophenoxide with a 4-halobenzoic acid or its ester derivative, or conversely, the reaction of a 4-hydroxyphenoxide derivative with a 1,2,3-trichlorobenzene (B84244) derivative. The "classic" Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. researchgate.netnumberanalytics.com However, modern variations of the Ullmann-type reaction have been developed that utilize catalytic amounts of copper salts, often in the presence of ligands, which can proceed under milder conditions. arkat-usa.org

The general mechanism of the Ullmann ether synthesis is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. researchgate.net

Table 1: General Parameters for Ullmann-type Diaryl Ether Synthesis

| Parameter | Description | Typical Conditions |

| Aryl Halide | Activated or unactivated aryl iodides, bromides, or chlorides. | Reactivity order: I > Br > Cl. |

| Phenol (B47542) | Substituted or unsubstituted phenols. | Electron-donating groups on the phenol can enhance reactivity. |

| Copper Source | Copper powder, Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts (e.g., CuO, Cu(OAc)₂). | Catalytic amounts (1-20 mol%) are common in modern methods. |

| Base | Inorganic or organic bases. | K₂CO₃, Cs₂CO₃, NaOH, pyridine. |

| Solvent | High-boiling polar solvents. | DMF, DMSO, NMP, quinoline, pyridine. |

| Temperature | Varies widely depending on the specific system. | 100-250 °C. |

| Ligand | Often used to facilitate the reaction. | Phenanthroline, amino acids, diamines. |

This table presents generalized conditions for Ullmann-type reactions and specific conditions for the synthesis of this compound would require experimental optimization.

A plausible multi-step synthesis of this compound would involve the preparation of the key intermediates, 2,3-dichlorophenol (B42519) and a suitable 4-substituted benzoic acid derivative, followed by their coupling.

The synthesis of 2,3-dichlorobenzoic acid, a related precursor, has been described starting from 2,3-dichloroaniline. chemicalbook.com This involves diazotization followed by a Sandmeyer-type reaction to introduce a nitrile or aldehyde group, which is then hydrolyzed or oxidized to the carboxylic acid. Another approach involves the Grignard reaction of 2,3-dichloroiodobenzene with carbon dioxide. chemicalbook.com Similarly, 4-chlorobenzoic acid can be prepared by the oxidation of 4-chlorotoluene (B122035). wikipedia.org

Once the precursors are synthesized, the crucial diaryl ether linkage can be formed. For instance, 2,3-dichlorophenol can be reacted with a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) under Ullmann conditions. Alternatively, a nucleophilic aromatic substitution (SNAr) approach could be envisioned, particularly if the benzoic acid ring is activated by other electron-withdrawing groups.

A general multi-step synthetic sequence could be:

Preparation of 2,3-Dichlorophenol: This can be sourced commercially or synthesized through various chlorination methods of phenol, though regioselectivity can be a challenge.

Preparation of a 4-Halobenzoic Acid: For example, the oxidation of 4-chlorotoluene to 4-chlorobenzoic acid. wikipedia.orggoogle.com

Coupling Reaction: Reaction of the sodium or potassium salt of 2,3-dichlorophenol with the 4-halobenzoic acid in the presence of a copper catalyst to form this compound.

Development of Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. nih.govmdpi.com This has led to innovations in the synthesis of diaryl ethers, including the target compound.

While copper-based catalysts are traditional for Ullmann reactions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions often proceed under milder conditions and with a broader substrate scope. The catalytic cycle for these reactions typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination.

Recent research has also explored the use of other transition metal catalysts and even non-metallic catalytic systems. princeton.edu The development of catalytic systems that are more efficient, operate at lower temperatures, and have a higher tolerance for various functional groups is an active area of research. For the synthesis of this compound, a catalytic approach would be highly desirable to improve efficiency and reduce waste.

Green chemistry principles are increasingly being applied to the synthesis of complex organic molecules. nih.gov For the synthesis of this compound, this could involve several strategies:

Use of Greener Solvents: Replacing high-boiling, toxic solvents like DMF and NMP with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. google.com

Energy Efficiency: Employing methods like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, future research could explore biosynthetic pathways or the use of bio-based precursors. mdpi.com

Catalyst Recycling: Utilizing heterogeneous or magnetically separable catalysts that can be easily recovered and reused.

For example, a greener synthesis of a related compound, 4,4'-biphenyldicarboxylic acid, has been reported using an ionic liquid as the solvent, which can be recycled. google.com

Chemical Functionalization and Analog Synthesis of this compound

The carboxylic acid group in this compound is a versatile functional handle for further chemical modifications and the synthesis of analogs. numberanalytics.commsu.edu Standard transformations of carboxylic acids can be applied to generate a variety of derivatives.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) can produce the corresponding esters. core.ac.uk These esters may have different physical and biological properties compared to the parent acid.

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. organic-chemistry.orgnih.gov This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride), which then readily reacts with the amine. organic-chemistry.orgyoutube.com Alternatively, direct coupling of the carboxylic acid and amine can be accomplished using various coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This transformation would yield [4-(2,3-dichlorophenoxy)phenyl]methanol, opening up further avenues for functionalization.

The synthesis of analogs could also involve modifications to the aromatic rings. For instance, electrophilic aromatic substitution on the phenoxy or benzoic acid ring could introduce additional substituents, although the directing effects of the existing chloro and phenoxy groups would need to be considered. A patent application describes various analogs of (2,4-dichlorophenoxy)acetic acid, indicating the potential for creating a diverse library of related compounds. google.com Another patent details the synthesis of sulfamoyl benzoic acid analogues, showcasing isosteric replacement strategies to modify the properties of the parent molecule. nih.gov

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

| Esterification | R-OH, H⁺ (cat.) or DCC | This compound ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂2. R₂NH | 4-(2,3-Dichlorophenoxy)benzamide |

| Reduction | 1. LiAlH₄2. H₃O⁺ | [4-(2,3-Dichlorophenoxy)phenyl]methanol |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 4-(2,3-Dichlorophenoxy)benzoyl chloride |

This table illustrates potential reactions based on the general reactivity of carboxylic acids.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a common starting point for chemical derivatization due to its reactivity. Standard organic chemistry transformations can be applied to convert it into esters and amides, which can significantly alter the parent molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through reaction with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent. For instance, the reaction of a benzoic acid derivative with an alcohol in the presence of a catalyst like sulfuric acid can yield the corresponding ester. Another approach involves the use of reagents like 2,2-dichloro-1,3-dicyclohexylimidazolidine (DCID) which can facilitate esterification under mild, catalyst-free conditions. nih.gov While general methods are well-established, specific examples detailing the esterification of this compound require dedicated synthetic studies.

Amidation: The formation of amides from the carboxylic acid moiety involves reaction with an amine, often activated by a coupling reagent to facilitate the formation of the amide bond. A variety of reagents can be employed for this purpose, including pyridine-borane complexes and (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives, which allow for the direct amidation of carboxylic acids under mild conditions. nih.govnih.gov These methods are applicable to a broad range of substrates, including challenging molecules like protected amino acids. nih.gov The synthesis of amide derivatives from 4-(aminomethyl)benzoic acid has been demonstrated using coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov

Interactive Table: General Conditions for Esterification and Amidation of Benzoic Acid Derivatives

| Reaction Type | Reagents/Catalysts | Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |

| Esterification | Alcohol, DCID, Triethylamine | Room Temperature, CH₂Cl₂ | Ester |

| Amidation | Amine, Pyridine-Borane Complex | Reflux, THF | Amide |

| Amidation | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid, K₂CO₃ | Room Temperature, THF | Amide |

| Amidation | Amine, DMT/NMM/TsO⁻ | Solution (DCM) | Amide |

Environmental Behavior and Ecological Fate of 4 2,3 Dichlorophenoxy Benzoic Acid

Environmental Transformation and Degradation Pathways of 4-(2,3-Dichlorophenoxy)benzoic acid

Biotic Degradation Mechanisms

Enzymatic Pathways and Key Microbial Strains

No information could be retrieved regarding specific enzymatic pathways or microbial strains that have been identified as responsible for the biodegradation of this compound.

Role of Gene Expression in Biodegradation Processes

There is no available research detailing the role of gene expression or identifying specific genes and their regulatory mechanisms in the biodegradation of this compound.

Abiotic Degradation Pathways

Photodegradation Kinetics and Products in Water

Specific studies on the photodegradation kinetics, quantum yields, and identification of transformation products of this compound in aqueous environments could not be found.

Hydrolysis and Other Chemical Transformations

Data concerning the hydrolysis rates, potential chemical transformation pathways, and resulting products of this compound under various environmental conditions are not available in the reviewed literature.

Ecotoxicological Implications of this compound in Non-Target Organisms

Impact on Aquatic Biota and Microorganisms

No specific ecotoxicological studies detailing the acute or chronic effects of this compound on aquatic organisms (such as fish, invertebrates, or algae) or microorganisms were identified.

While the provided outline presents a comprehensive framework for evaluating the environmental profile of a chemical compound, the specific data required to complete this assessment for this compound is not currently available in accessible scientific databases and literature. Further empirical research would be necessary to address the knowledge gaps in its environmental behavior, ecological fate, and ecotoxicological impact.

Effects on Terrestrial Plants and Soil Microflora

Limited direct research on the specific effects of this compound on terrestrial plants and soil microflora is available. However, the effects of related dichlorophenoxy herbicides and benzoic acid derivatives have been studied, offering potential insights.

For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is known to be a selective, systemic herbicide used to control broadleaf weeds. blm.gov It functions by mimicking plant growth hormones (auxins), leading to uncontrolled cell division and growth that ultimately damages the vascular tissue of susceptible plants. blm.gov The persistence of compounds like 2,4-D in soil is influenced by factors such as microbial degradation, with an average half-life of about 10 days in soil, though this can be longer in cold, dry conditions or where microbial activity is low. juniperpublishers.com

Benzoic acid and its derivatives, which are common in agricultural soils, can act as allelopathic substances, affecting the growth and development of plants and influencing soil microbial communities. nih.govresearchgate.net Studies have shown that benzoic acid can alter soil pH and the availability of essential nutrients like nitrogen, phosphorus, and potassium. nih.gov It can also impact the structure and activity of soil microbial communities, sometimes increasing the biomass of certain fungi and bacteria while inhibiting others. nih.govresearchgate.net For example, in some contexts, benzoic acid has been shown to increase the abundance of fungal genera such as Fusarium and Trichoderma. researchgate.net

Table 1: Potential Effects of Related Compounds on Terrestrial Ecosystems

| Compound Family | Organism Group | Observed Effects |

|---|---|---|

| Dichlorophenoxy Herbicides | Terrestrial Plants | Uncontrolled growth in broadleaf plants, damage to vascular tissue. blm.gov |

| Dichlorophenoxy Herbicides | Soil Microflora | Serves as a substrate for microbial degradation, influencing community composition. juniperpublishers.com |

| Benzoic Acid Derivatives | Terrestrial Plants | Can inhibit root growth, alter nutrient uptake, and reduce chlorophyll content. nih.gov |

Bioaccumulation and Biotransformation Dynamics in Ecological Food Chains

There is a lack of specific research on the bioaccumulation and biotransformation of this compound in ecological food chains. However, general principles of how similar compounds behave in the environment can be considered.

The potential for a chemical to bioaccumulate is related to its persistence in the environment and its lipid solubility. Compounds that are readily degraded by microbial action or other environmental processes are less likely to accumulate in organisms. juniperpublishers.com For example, 2,4-D has a relatively short half-life in soil and water, which limits its potential for significant bioaccumulation. juniperpublishers.com

Biotransformation is the process by which organisms metabolize foreign compounds. In plants, herbicides like 2,4-D can be metabolized into various products, including conjugates with amino acids and glycosides. nih.gov The rate and pathway of metabolism can vary depending on the plant species, tissue age, and the concentration of the compound. nih.gov

In soil, microorganisms play a crucial role in the biotransformation of organic compounds. Bacteria capable of degrading benzoic acid have been identified, and this process can be a significant pathway for the removal of such compounds from the environment. nih.gov The transformation of these chemicals in soil is a key factor in determining their environmental fate and their potential to enter the food chain.

Table 2: Factors Influencing Bioaccumulation and Biotransformation of Related Compounds

| Factor | Influence on Bioaccumulation and Biotransformation |

|---|---|

| Environmental Persistence | Shorter half-life in soil and water reduces the potential for uptake and accumulation in organisms. juniperpublishers.com |

| Microbial Degradation | The presence of microorganisms capable of breaking down the compound is a primary mechanism for its removal from the environment. juniperpublishers.comnih.gov |

| Plant Metabolism | Plants can transform herbicides into less toxic metabolites, affecting their persistence and potential for transfer up the food chain. nih.gov |

| Chemical Properties | Properties such as water solubility and vapor pressure influence the mobility and distribution of the compound in the environment. juniperpublishers.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

Advanced Analytical Methodologies for 4 2,3 Dichlorophenoxy Benzoic Acid Quantification and Detection

Chromatographic Techniques and Hyphenated Systems

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of phenoxy acid herbicides like 4-(2,3-dichlorophenoxy)benzoic acid. These hyphenated systems provide a powerful combination of separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-mass spectrometry (GC-MS), especially in tandem (MS/MS) mode, is a highly specific and sensitive technique for the determination of this compound. epa.gov However, due to the low volatility of the acidic form of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable ester. nih.gov This process not only improves its chromatographic behavior but also enhances its detectability. jfda-online.com

Common derivatization reagents include diazomethane (B1218177), which forms methyl esters, and silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which create silyl (B83357) esters. usgs.govresearchgate.net Microwave-assisted derivatization has been shown to be a rapid and efficient alternative to conventional heating methods, significantly reducing sample preparation time. nih.gov The use of dual-column GC systems can further aid in the confirmation of the compound's identity by comparing retention times on two dissimilar columns. usgs.gov Microcoulometric and electron-capture detectors are also employed in GC for the analysis of halogenated compounds like phenoxy acid herbicides. usgs.gov

Table 1: GC-MS/MS Parameters for Phenoxy Acid Analysis

| Parameter | Details | Source |

| Derivatization | Required to increase volatility. Common reagents include diazomethane and silylating agents like MTBSTFA. | nih.govusgs.govresearchgate.net |

| Derivatization Method | Microwave-assisted derivatization can significantly shorten preparation time. | nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) offers high specificity and sensitivity. Electron capture and microcoulometric detectors are also used. | epa.gov |

| Confirmation | Use of a second, dissimilar GC column for retention time comparison enhances identification confidence. | usgs.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of this compound and other phenoxy acids in complex matrices such as water, soil, and food products. diva-portal.orglcms.cz A significant advantage of LC-MS/MS is that it often allows for the direct analysis of these acidic compounds without the need for derivatization, simplifying sample preparation. diva-portal.org

The technique typically employs a reversed-phase C18 column and a mobile phase containing an acid, such as formic or acetic acid, to ensure the analytes are in their acidic form for optimal separation and detection. econference.io The use of electrospray ionization (ESI) in negative mode is common for phenoxy acids, as they readily form negatively charged ions. nih.gov Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. diva-portal.orgeconference.io This high degree of selectivity is particularly beneficial when analyzing complex samples where matrix interferences can be a challenge. econference.io

Table 2: Typical LC-MS/MS Conditions for Phenoxy Acid Herbicide Analysis

| Parameter | Condition | Purpose | Source |

| Chromatography | Reversed-phase (e.g., C18 column) | Separation of analytes | econference.io |

| Mobile Phase | Acidified water and organic solvent (e.g., acetonitrile (B52724) or methanol) | Maintain analytes in acidic form, improve peak shape | econference.ionih.gov |

| Ionization | Electrospray Ionization (ESI) in negative mode | Formation of negatively charged ions | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity | diva-portal.orgeconference.io |

| Sample Preparation | Often direct injection after minimal cleanup (e.g., filtration, solid-phase extraction) | Simplifies workflow | lcms.cz |

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, offers a robust and widely accessible method for the quantification of this compound. deswater.comnih.gov This approach is particularly useful for routine monitoring where the ultra-high sensitivity of mass spectrometry may not be required.

The separation is typically achieved on a reversed-phase column (e.g., C18), and the mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous solution containing an acid to control the ionization of the analyte. deswater.comnih.gov The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for many phenoxy acids is in the range of 205-283 nm. deswater.comekb.eg To enhance sensitivity, especially for trace-level analysis in environmental samples, a pre-column derivatization step can be employed. For instance, using a fluorescent tagging agent like 9-anthryldiazomethane (B78999) (ADAM) allows for highly sensitive fluorescence detection. nih.gov

Table 3: HPLC with Spectroscopic Detection for Phenoxy Acid Analysis

| Parameter | Details | Source |

| Column | Reversed-phase C18 | deswater.comnih.gov |

| Mobile Phase | Acetonitrile/acidified water | deswater.comnih.gov |

| Detection | UV-Vis or Diode Array Detector (DAD) | deswater.comnih.gov |

| Wavelength | Typically 205-283 nm | deswater.comekb.eg |

| Sensitivity Enhancement | Pre-column derivatization with fluorescent tags (e.g., ADAM) | nih.gov |

Alternative and Emerging Analytical Methods

Beyond mainstream chromatographic techniques, other analytical methods are being explored for the analysis of phenoxy acids, offering different advantages in terms of speed, cost, and separation mechanism.

Capillary Electrophoresis (CE) for Phenoxy Acid Analysis

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of charged species like phenoxy acids. lumexinstruments.com In CE, separation is based on the differential migration of ions in an electric field within a narrow capillary filled with a background electrolyte (BGE). ufmg.br For phenoxy acids, which are anionic at basic pH, a basic BGE is typically used. nih.gov

One of the key advantages of CE is its high separation efficiency, leading to sharp peaks and the ability to resolve structurally similar compounds. lumexinstruments.com Detection is commonly performed using UV-Vis absorbance. lumexinstruments.com To improve sensitivity, techniques like field-amplified sample stacking can be employed, which can lower detection limits significantly. nih.gov CE methods are known for their low consumption of reagents and solvents, making them a "green" analytical alternative. nih.gov

Spectroscopic Methods for Characterization (excluding basic identification)

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the initial identification and structural elucidation of this compound, advanced applications of these techniques can provide deeper insights into its properties and interactions.

Advanced spectroscopic techniques can be used for more than just basic identification. For instance, detailed analysis of NMR spectra can provide information about the conformational dynamics of the molecule in solution. Similarly, advanced IR techniques, such as two-dimensional correlation spectroscopy (2D-COS), could potentially be used to study the interactions of this compound with other molecules or surfaces, providing insights into its environmental fate and behavior. While not typically used for routine quantification, these advanced spectroscopic methods are invaluable research tools for a comprehensive understanding of the compound's chemical characteristics.

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical first step in the analytical workflow for this compound, aiming to isolate the analyte from complex sample matrices, concentrate it, and remove interfering substances. Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, speed, and solvent consumption.

QuEChERS and Other Modern Extraction Techniques

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for a wide range of analytes, including acidic herbicides that are structurally related to this compound. While specific studies on this compound are limited, the principles and modifications of the QuEChERS method developed for other chlorophenoxy acids are highly applicable.

A modified QuEChERS protocol is often necessary for acidic analytes. This typically involves an initial extraction with an organic solvent, such as acetonitrile, often acidified with a small percentage of formic acid to ensure the acidic compound remains in its protonated form, enhancing its partitioning into the organic layer. Following the initial extraction, partitioning is induced by the addition of salts, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). The use of citrate (B86180) buffering in the QuEChERS method can also be beneficial for the recovery of acidic pesticides. For acidic analytes, a cleanup step using primary secondary amine (PSA) sorbent is generally avoided as it can remove the acidic compounds from the extract.

In a study on 35 different acidic herbicides, including chlorophenoxy acids, a modified QuEChERS method demonstrated excellent performance. The procedure involved extracting the sample with 1% formic acid in acetonitrile, followed by salting out with sodium chloride and magnesium sulfate. This method achieved an average recovery of 95% with a precision of 8%. For the analysis of acidic herbicides in cereals, a simple and rapid method involving QuEChERS extraction followed by LC-MS/MS analysis has been developed. This method yielded mean recoveries between 90% and 120% with relative standard deviations (RSDs) below 20%.

Table 1: Performance of a Modified QuEChERS Method for Acidic Herbicides (including Chlorophenoxy Acids)

| Parameter | Value | Reference |

|---|---|---|

| Average Recovery | 95% | |

| Precision (RSD) | 8% |

Beyond QuEChERS, other modern extraction techniques such as Microwave-Assisted Extraction (MAE) have shown promise for the extraction of related compounds from solid matrices like soil. MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This technique offers reduced extraction times and lower solvent consumption compared to traditional methods like Soxhlet extraction. For instance, a microwave-assisted solvent extraction method has been developed for phenoxyalkanoic acid herbicides in soil, demonstrating the potential of this technique for this compound.

Derivatization Techniques for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). For a polar compound like this compound, derivatization is often essential to increase its volatility and thermal stability, making it suitable for GC analysis. Furthermore, derivatization can significantly enhance the sensitivity of detection, especially when using electron capture detection (ECD) or mass spectrometry (MS).

Common derivatization strategies for carboxylic acids like this compound include alkylation and silylation .

Alkylation , the process of adding an alkyl group, is a widely used technique. A particularly effective reagent for this purpose is pentafluorobenzyl bromide (PFBBr) . The resulting pentafluorobenzyl (PFB) esters are highly sensitive to electron capture detection. This method has been successfully applied to the analysis of other chlorophenoxy acids. The derivatization reaction is typically carried out under basic conditions.

Silylation involves replacing the active hydrogen in the carboxylic acid group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS esters are more volatile and produce characteristic mass spectra, aiding in their identification and quantification. The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. For example, a study on the derivatization of estrogenic compounds, which also contain hydroxyl groups, showed that increasing the reaction temperature and time was crucial for achieving complete silylation.

Derivatization can also be employed to enhance sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS) . While LC-MS can often analyze acidic compounds directly in negative ion mode, derivatization can improve ionization efficiency and shift the analysis to the more robust positive ion mode. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly boost the signal intensity. While specific examples for this compound are not prevalent, the development of derivatization reagents for other carboxylic acids in LC-MS highlights the potential of this approach to achieve lower detection limits.

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Technique | Reagent | Analyte Group | Benefit for Analysis |

|---|---|---|---|

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Enhances volatility for GC, high ECD sensitivity |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Increases volatility for GC, characteristic mass spectra |

In a study analyzing chlorophenoxy acid herbicides in water, on-line derivatization in the GC injection port was utilized. This technique provided fast and reproducible results with recoveries ranging from 70% to 99% and RSDs between 1% and 13%.

The choice of derivatization technique depends on the analytical instrument being used and the desired level of sensitivity. Optimization of the reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, is crucial for achieving complete and reproducible derivatization.

Potential Applications and Broader Scientific Implications of 4 2,3 Dichlorophenoxy Benzoic Acid

Role as a Chemical Intermediate in Advanced Synthesis

The structure of 4-(2,3-Dichlorophenoxy)benzoic acid, which features a carboxylic acid group and a dichlorinated phenyl ring linked by an ether bond, makes it a plausible candidate as a chemical intermediate. The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups such as esters, amides, or acid chlorides. This reactivity allows for its integration into more complex molecular architectures.

The dichlorophenoxy moiety can serve as a core scaffold in the synthesis of various target molecules. The presence and position of the chlorine atoms can influence the electronic properties and steric configuration of the final product, which is a critical aspect in designing molecules for pharmaceutical or materials science applications. While specific industrial synthesis pathways employing this exact molecule are not widely documented, compounds with similar structural motifs are often used in the creation of polymers, dyes, and specialty chemicals.

Contributions to Environmental Remediation and Decontamination Strategies

There is currently no specific research available that details the use of this compound in environmental remediation or decontamination. The scientific community has extensively studied related compounds, such as chlorophenoxy herbicides, in the context of their environmental fate and degradation. This research often focuses on breaking down such compounds. Theoretically, this compound could be studied as a target for bioremediation research, aiming to identify microorganisms capable of metabolizing it, or as a substrate in advanced oxidation processes. However, without empirical data, its role remains speculative.

Applications in Agrochemical Research

The field of agrochemical research is built upon the synthesis and testing of vast libraries of chemical compounds to identify new active ingredients. The phenoxyacetic acid class of molecules, which shares a structural similarity with this compound, includes some of the most well-known herbicides. The specific substitution pattern of the dichloro- groups on the phenoxy ring is a key determinant of biological activity.

It is conceivable that this compound has been synthesized and screened as part of broader discovery programs in the agrochemical industry. Its structural features could potentially confer herbicidal, fungicidal, or insecticidal properties. However, without published studies or patents detailing its efficacy or mode of action, its specific applications in agrochemical research remain unconfirmed in the public domain.

Development of Novel Materials or Chemical Systems (e.g., cocrystals)

The formation of cocrystals is a modern strategy in materials science and pharmaceutical development to modify the physicochemical properties of a solid without altering its chemical structure. The carboxylic acid group present in this compound makes it a prime candidate for forming cocrystals with other molecules, particularly those containing basic functional groups like pyridines or amines.

Through cocrystallization, it might be possible to engineer materials with tailored properties such as enhanced solubility, different melting points, or improved stability. While the general principles of cocrystal engineering are well-established, specific research into cocrystals formed from this compound has not been found in the available literature. The potential exists, but it is an unexplored area of its chemistry.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-(2,3-Dichlorophenoxy)benzoic acid

This compound is a chemical compound that has been the subject of limited but focused research. The current understanding of this compound is primarily centered on its nature as a derivative of dichlorophenoxy herbicides. While specific data on this compound is not as extensive as for more common herbicides like 2,4-D, it is recognized as a related structure. The core of the current knowledge revolves around its potential environmental presence as a transformation product of other dichlorophenoxy-based compounds. Research has laid a foundation for understanding the general behavior of such chlorinated phenoxy herbicides, including their potential for persistence in soil and water. nih.gov

The biodegradation of similar compounds, such as 2,4-D, has been studied, revealing that various microorganisms can degrade them. nih.gov This suggests that this compound may also be susceptible to microbial degradation, although specific pathways and the microorganisms involved are not well-documented. Analytical methods developed for other herbicides, like UV spectrophotometry and chromatography, are applicable for its detection and quantification in environmental samples. conicet.gov.ar The environmental fate and ecotoxicity are generally inferred from the broader class of chlorophenoxy herbicides, which are known to have varying degrees of mobility and potential impact on non-target organisms. nih.govnih.gov

Identification of Key Challenges and Unexplored Areas

The primary challenge in the study of this compound is the scarcity of specific research dedicated to this particular isomer. Much of the current understanding is extrapolated from more widely studied analogues. A significant unexplored area is its specific environmental fate and transformation pathways. While it is presumed to be a transformation product, the precise conditions and mechanisms leading to its formation and subsequent degradation are not well understood.

Another key challenge is the lack of a comprehensive ecotoxicological profile. The specific effects of this compound on a diverse range of non-target organisms, from microbes to higher plants and animals, remain largely uninvestigated. Furthermore, the potential for "cocktail effects," where its toxicity might be altered in the presence of other environmental contaminants, is a critical but unexplored area of research. frontiersin.org The development of highly sensitive and specific analytical methods for its routine monitoring in complex environmental matrices also presents a challenge.

Proposed Future Research Avenues for this compound

Integration of Multi-Omics Approaches in Biodegradation Studies

Future research should prioritize the integration of multi-omics approaches to elucidate the biodegradation pathways of this compound. nih.gov Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the microbial processes involved in its breakdown. nih.govcncb.ac.cn By identifying the specific genes, enzymes, and metabolic intermediates, a more complete picture of the degradation mechanism can be constructed. This knowledge is crucial for developing effective bioremediation strategies for contaminated sites. nih.gov Comparative omics studies on microbial consortia exposed to this compound could also reveal synergistic interactions between different microbial species in its degradation.

Advanced Spectroscopic Techniques for Environmental Monitoring

To address the challenge of environmental monitoring, the application of advanced spectroscopic techniques should be explored. numberanalytics.comnumberanalytics.comomicsonline.org Methods like Surface-Enhanced Raman Spectroscopy (SERS) and Laser-Induced Breakdown Spectroscopy (LIBS) offer the potential for rapid, highly sensitive, and in-situ detection of this compound in various environmental compartments. numberanalytics.com Furthermore, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information, aiding in the identification of its transformation products in the environment. spectroscopyonline.com The development of portable and cost-effective spectroscopic sensors would significantly enhance our ability to monitor its presence and distribution in real-time. numberanalytics.com

Predictive Modeling for Environmental Fate and Ecotoxicity

Predictive modeling presents a valuable tool for assessing the environmental fate and ecotoxicity of this compound, especially given the current data gaps. researchgate.netwhiterose.ac.uk By utilizing computational models, it is possible to estimate key physicochemical properties, such as its soil sorption coefficient and potential for leaching. whiterose.ac.uk Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its toxicity to various organisms based on its chemical structure. nih.gov These predictive tools can help in prioritizing research needs and in conducting preliminary risk assessments in the absence of extensive experimental data. frontiersin.orgresearchgate.netwhiterose.ac.uk Integrating these models with environmental monitoring data will provide a more robust understanding of the potential risks associated with this compound.

Q & A

Q. What are the standard synthetic routes for 4-(2,3-Dichlorophenoxy)benzoic acid, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, a derivative synthesis (e.g., triazole analogs) employs refluxing with substituted aldehydes in absolute ethanol and glacial acetic acid, followed by solvent evaporation under reduced pressure . Optimization may include adjusting stoichiometry, catalyst selection (e.g., acetic acid as a mild acid catalyst), and temperature control to improve yield and purity. Characterization via melting point analysis and NMR (e.g., δ = 3.76–7.29 ppm for substituent protons) is critical for validation .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

Key methods include:

- 1H NMR : To resolve substituent patterns (e.g., methoxy or chloro groups) and confirm aromatic proton environments .

- Chromatography : HPLC or GC with standards (e.g., 3,5-difluorobenzoic acid derivatives) for purity assessment .

- Melting Point Analysis : To identify polymorphs or impurities (e.g., m.p. 180–220°C for triazine derivatives) .

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, OCH2F) influence the biological activity of this compound analogs?

The chloro and alkoxy groups modulate electron density, affecting binding to biological targets. For instance, difluoromethoxy groups enhance lipophilicity and metabolic stability, as seen in analogs like 4-Chloro-2-(difluoromethoxy)benzoic acid, which show improved enzyme inhibition due to fluorine’s electronegativity . Comparative studies with 3,5-dichloro-4-hydroxybenzoic acid (PubChem DTXSID60186975) reveal that hydroxyl groups may increase solubility but reduce membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., bacterial models from Journal of Bacteriology ).

- Impurity Profiling : Compare chromatograms with certified standards (e.g., 2-chloro-4-hydroxybenzoic acid from Fluka ).

- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 4-hydroxy-3-nitrobenzoic acid vs. 4-chloro derivatives) .

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Key issues include:

- Byproduct Formation : Side reactions during chlorination or etherification steps. Mitigation via controlled reagent addition (e.g., slow addition of Cl2 gas) .

- Solvent Recovery : Ethanol reflux methods (as in ) require efficient distillation systems.

- Yield Optimization : Use of coupling agents (e.g., oxalyl chloride in triazine syntheses ) or microwave-assisted reactions to reduce time.

Methodological Recommendations

- Safety Protocols : Use gloves and eye protection; wash contaminated skin with soap (per TCI America guidelines ).

- Patent Analysis : Explore novel applications via patent databases (e.g., aryl difluoromethyl ether synthesis ).

- Advanced Characterization : Combine X-ray crystallography (e.g., PDBj data ) with computational modeling for 3D structure validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.